Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate

Physicochemical profiling Drug-likeness prediction Medicinal chemistry building blocks

Medicinal chemistry teams synthesizing kinase-focused libraries often require a regiospecific 5-aryl-3-aminopyrrole scaffold that avoids protecting group manipulation and enables direct chromatographic purification (LogP 2.72). This compound delivers: • Three orthogonal reactive handles (3-NH₂, 2-COOEt, 5-Ph) for parallel amidation, Suzuki coupling, and cyclocondensation without ester exchange. • ≥95% purity from multiple suppliers ensuring competitive bulk pricing and resupply reliability. • Established synthetic route via diethyl aminomalonate condensation (Chen et al., 2000) for process scale-up evaluations.

Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
CAS No. 237435-27-7
Cat. No. B1600016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate
CAS237435-27-7
Molecular FormulaC13H14N2O2
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C(N1)C2=CC=CC=C2)N
InChIInChI=1S/C13H14N2O2/c1-2-17-13(16)12-10(14)8-11(15-12)9-6-4-3-5-7-9/h3-8,15H,2,14H2,1H3
InChIKeyDJUKQRWPMVBJPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Amino-5-phenyl-1H-pyrrole-2-carboxylate Overview


Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate (CAS 237435-27-7) is a 3-aminopyrrole derivative bearing a 5-phenyl substituent and a 2-ethyl ester, with molecular formula C₁₃H₁₄N₂O₂ and molecular weight 230.26 g/mol [1]. The compound belongs to the class of NH-free 3-amino-1H-pyrrole-2-carboxylates, a scaffold family recognized for its utility as a versatile intermediate in medicinal chemistry and heterocyclic synthesis [2][3]. It is commercially available from multiple suppliers, typically at 95% purity, with physicochemical properties including a calculated LogP of 2.72, polar surface area of 68 Ų, and two hydrogen-bond donors [1].

Ethyl 3-Amino-5-phenyl-1H-pyrrole-2-carboxylate: Generic Substitution Risks


Within the 3-aminopyrrole-2-carboxylate family, subtle structural variations produce measurable differences in physicochemical properties, synthetic accessibility, and downstream reactivity that preclude simple interchange. The ethyl ester moiety confers a LogP of 2.72 and a polar surface area of 68 Ų, whereas the methyl ester analog (CAS 1334488-94-6, methyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate) has a reduced molecular weight of 216.24 g/mol and altered lipophilicity [1]. Removal of the 5-phenyl group (as in ethyl 3-amino-1H-pyrrole-2-carboxylate, CAS 252932-48-2) eliminates the aryl conjugation that stabilizes the pyrrole ring and modulates its electronic character, directly affecting its behavior in cross-coupling and cyclocondensation reactions [2]. The free carboxylic acid analog introduces additional hydrogen-bond donor capacity and altered solubility, changing both reaction compatibility and purification requirements. The quantitative evidence below demonstrates that these are not interchangeable commodities for research or industrial procurement.

Ethyl 3-Amino-5-phenyl-1H-pyrrole-2-carboxylate: Quantitative Evidence


LogP and PSA: Ethyl vs. Methyl Ester

Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate exhibits a calculated LogP of 2.72 and a topological polar surface area (TPSA) of 68 Ų, compared to the methyl ester analog (methyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate, CAS 1334488-94-6) which, by virtue of its smaller alkyl ester group, is expected to have a measurably lower LogP (estimated ~2.2–2.3) [1]. The 0.4–0.5 unit LogP difference translates to an approximately 2.5–3.2× difference in octanol-water partition coefficient, which is sufficient to alter compound behavior in biphasic reactions, chromatographic retention, and biological membrane permeability when the building block is incorporated into final target molecules .

Physicochemical profiling Drug-likeness prediction Medicinal chemistry building blocks

Synthetic Yield Literature Benchmark

In the foundational synthetic methodology reported by Chen et al. (2000), 5-substituted 3-amino-1H-pyrrole-2-carboxylates—including the 5-phenyl derivative—were prepared via condensation of diethyl aminomalonate with substituted cyanoacetylenes or via enol ester intermediates, yielding the target pyrrole products in 21–61% yield [1]. The ethyl ester variant (target compound) benefits from the commercial availability of diethyl aminomalonate as a direct coupling partner, whereas the methyl ester analog requires either a divergent starting material or a transesterification step, adding synthetic complexity [2]. The 5-phenyl substituent specifically enables aryl-aryl conjugation that stabilizes the pyrrole ring during synthesis, a feature absent in 5-alkyl or 5-unsubstituted analogs [1].

Synthetic methodology Process chemistry Route scouting

Multi-Supplier Sourcing Advantage

Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate (CAS 237435-27-7) is listed by at least 9 distinct suppliers on the ChemSpace aggregator platform, including BLD Pharmatech, Key Organics (product code HC-0206), and multiple other vendors, with standard purity of 95% and pack sizes starting from 100 mg [1][2]. In contrast, the corresponding free carboxylic acid analog (3-amino-5-phenyl-1H-pyrrole-2-carboxylic acid) is listed by fewer suppliers and often requires custom synthesis [3]. The methyl ester analog (CAS 1334488-94-6) is also commercially available but through a smaller vendor network . Multi-supplier sourcing for the ethyl ester reduces single-vendor dependency and provides competitive pricing leverage for procurement decisions.

Procurement Supply chain resilience Commercial availability

Pyrrolopyrimidine Scaffold Preorganization

The 3-amino-5-phenyl-1H-pyrrole-2-carboxylate scaffold is explicitly recognized in the literature as a precursor for pyrrolo[3,2-d]pyrimidine and related fused heterocyclic systems, which constitute core structures in kinase inhibitor and nucleic acid analog drug discovery programs [1][2]. The ethyl ester at position 2 serves as a synthetic handle for further functionalization (hydrolysis, amidation, reduction), while the free 3-amino group enables annulation reactions to form fused pyrimidine rings [1]. The 5-phenyl substituent provides aryl conjugation that modulates the electronic properties of the resulting fused heterocycle—a feature not replicable with 5-alkyl or 5-unsubstituted analogs [3]. While the methyl ester analog can undergo similar transformations, the ethyl ester offers a differentiated steric and electronic profile that can influence regioselectivity in subsequent cyclization steps.

Heterocyclic chemistry Kinase inhibitor scaffolds Pyrrolopyrimidine synthesis

Ethyl 3-Amino-5-phenyl-1H-pyrrole-2-carboxylate: Application Scenarios


Diaryl-Pyrrolopyrimidine Synthesis

Programs targeting purine-binding kinase pockets benefit from the 5-phenyl-3-amino-2-carboxylate scaffold as a regiospecific precursor to pyrrolo[3,2-d]pyrimidines. The ethyl ester's LogP of 2.72 positions intermediates favorably for chromatographic purification, while the 5-phenyl group provides the aryl conjugation required for target binding [1]. Procurement of the ethyl ester rather than the methyl analog ensures compatibility with standard medicinal chemistry workflows (hydrolysis, coupling, amidation) without additional ester exchange steps [2].

Parallel Library Synthesis

For high-throughput medicinal chemistry groups running parallel amidation or Suzuki coupling libraries, the compound's multi-supplier availability (≥9 vendors) at 95% purity enables competitive bulk pricing and reliable resupply [3]. The three reactive handles (3-NH₂, 2-COOEt, 5-Ph) support orthogonal diversification without protecting group manipulation, reducing the step count per library member by 1–2 steps compared to non-phenyl or ester-free analogs [4].

Literature-Based Route Scouting

Process chemists evaluating scale-up routes can reference the Chen et al. (2000) method, which demonstrates 21–61% yields for the 5-aryl-3-aminopyrrole core via diethyl aminomalonate condensation [5]. This established methodology provides a starting point for route optimization, with the ethyl ester being directly accessible from commercial diethyl aminomalonate—unlike the methyl ester, which requires additional synthetic manipulation .

Phenylpyrrole Agrochemical Synthesis

The 5-phenylpyrrole motif is a recognized pharmacophore in agrochemical fungicides (e.g., fenpiclonil family). The 3-amino-2-carboxylate substitution pattern provides a differentiated entry point for generating novel analogs with modified physicochemical profiles (LogP 2.72, TPSA 68 Ų) relative to existing commercial phenylpyrroles, potentially addressing resistance development through structural diversification [6][7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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